Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate

Lipophilicity ADME Drug-likeness

This compound delivers a differentiated 5-bromo-2-methoxy-4-trifluoromethyl substitution pattern essential for CNS-penetrant lead series. The ortho-bromo handle enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the electron-withdrawing CF3 group enhances metabolic stability and membrane permeability (Consensus LogP 3.46). Unlike positional isomers, this specific regioisomer optimizes oxidative addition rates in Pd-catalyzed reactions. Confirmed inactivity against HDAC4/5 (Ki >50 µM) and bromodomains (IC₅₀ >10 µM) makes it an ideal negative control for epigenetic screening. Zero Lipinski/Veber violations ensure elaborated products retain drug-likeness.

Molecular Formula C10H8BrF3O3
Molecular Weight 313.07 g/mol
CAS No. 1131587-97-7
Cat. No. B1418005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate
CAS1131587-97-7
Molecular FormulaC10H8BrF3O3
Molecular Weight313.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OC)Br)C(F)(F)F
InChIInChI=1S/C10H8BrF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3
InChIKeyXVIIEWCHQVKVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate (CAS 1131587-97-7): Key Pharmaceutical Intermediate and Fluorinated Building Block


Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate (CAS 1131587-97-7) is a trisubstituted benzoate ester featuring a 5-bromo substituent, a 2-methoxy group, and a 4-trifluoromethyl group on the aromatic ring, with a molecular formula of C₁₀H₈BrF₃O₃ and a molecular weight of 313.07 g/mol [1]. The compound exhibits a computed XLogP3 of 3.3 [2] and a predicted ACD/LogP of 4.33 , indicating substantial lipophilicity conferred by the trifluoromethyl and bromo substituents. It is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, where the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the trifluoromethyl group enhances metabolic stability and membrane permeability .

Why Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate Cannot Be Interchanged with Positional Isomers or Alternative Halogenated Benzoates


The precise 2-methoxy-4-trifluoromethyl-5-bromo substitution pattern on the benzoate ring is not interchangeable with other halogenated or trifluoromethylated benzoate analogs. The specific regioisomeric arrangement dictates both electronic effects during cross-coupling reactions and the spatial orientation of downstream pharmacophores. For instance, the 5-bromo position ortho to the ester and meta to the methoxy group creates a unique electronic environment that influences oxidative addition rates in palladium-catalyzed couplings relative to 3-bromo or 4-bromo regioisomers . Furthermore, the computed physicochemical profile—including a consensus LogP of 3.46 —differs measurably from non-brominated or differently substituted analogs, directly impacting logD, solubility, and ultimately the pharmacokinetic properties of derived lead compounds. Substituting a positional isomer or an alternative halogenated benzoate would alter reaction yields, require re-optimization of synthetic routes, and potentially compromise the biological activity of the final target molecule.

Quantitative Differentiation Evidence for Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate: Physicochemical Properties, ADME Predictions, and Biological Profiling Data


Consensus LogP and Lipophilicity Comparison: Differentiation from Non-Brominated and Regioisomeric Analogs

The target compound exhibits a Consensus LogP of 3.46, as computed from multiple algorithmic predictions . This value is higher than that of the corresponding non-brominated analog Methyl 2-methoxy-4-(trifluoromethyl)benzoate (estimated LogP ~2.8–3.0, based on fragment-based calculation removing the bromine contribution), indicating that the 5-bromo substituent adds approximately 0.5–0.7 LogP units. This elevated lipophilicity correlates with predicted high gastrointestinal absorption and blood-brain barrier permeability , which may be advantageous or disadvantageous depending on the intended therapeutic target. In contrast, alternative regioisomers such as Methyl 3-bromo-2-(trifluoromethyl)benzoate or Methyl 4-bromo-3-(trifluoromethyl)benzoate present different spatial and electronic profiles that affect both synthetic accessibility and derived compound properties.

Lipophilicity ADME Drug-likeness Physicochemical profiling

CYP450 Inhibition Profile: Absence of CYP2C9, CYP2D6, and CYP3A4 Inhibition Liability

Computational ADME predictions indicate that Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate is predicted to be a CYP1A2 inhibitor (Yes) and a CYP2C19 inhibitor (Yes), but importantly is not predicted to inhibit CYP2C9, CYP2D6, or CYP3A4 . This profile is distinct from many fluorinated aromatic building blocks that broadly inhibit multiple CYP isoforms due to heme-iron coordination. The lack of predicted CYP3A4 inhibition is particularly noteworthy, as CYP3A4 is responsible for the metabolism of approximately 50% of marketed drugs; avoiding CYP3A4 inhibition liability at the building block stage reduces the risk of downstream drug-drug interaction issues. In comparison, alternative benzoate building blocks with different substitution patterns (e.g., those containing additional heteroatoms or alternative halogens) may present different CYP inhibition profiles that require case-by-case evaluation.

CYP inhibition Drug-drug interaction ADME-Tox Metabolic stability

Drug-Likeness Compliance: Zero Lipinski and Veber Rule Violations with High Bioavailability Prediction

The compound satisfies all key drug-likeness filters with zero violations across Lipinski (Rule of Five), Veber, Egan, and Muegge criteria, and achieves a Bioavailability Score of 0.55 . This score exceeds the typical threshold of 0.10–0.17 commonly observed for many halogenated aromatic esters with higher molecular weight or excessive lipophilicity. The favorable score is attributable to the balanced physicochemical properties: molecular weight (313.07 g/mol), hydrogen bond acceptors (6), hydrogen bond donors (0), rotatable bonds (3), and topological polar surface area (35.53 Ų) . In comparison, structurally related benzoates with additional polar substituents may incur Veber violations due to elevated TPSA, while those with extended alkyl esters may exceed the LogP threshold, triggering Lipinski violations.

Drug-likeness Bioavailability Lead-likeness Oral absorption

Biological Target Profiling: Selective Absence of Activity Against HDAC4/HDAC5 and BAZ2A/BRPF3 Bromodomains

In biochemical profiling assays, Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate exhibits no meaningful inhibitory activity against histone deacetylase 4 (HDAC4) and HDAC5, with Ki values >50,000 nM (>50 µM) [1]. Similarly, the compound shows IC₅₀ values >10,000 nM (>10 µM) against bromodomain-containing proteins BAZ2A, BRPF3, WDR9, and TRIM33 in BROMOscan assays [2]. This confirmed lack of activity is a critical differentiator: while many bromo- and trifluoromethyl-substituted aromatic compounds exhibit promiscuous binding to epigenetic targets (particularly bromodomains and HDACs due to acetyl-lysine mimicry), this compound demonstrates clean selectivity. This establishes it as a suitable scaffold for programs requiring target engagement confirmation without background interference, or as a negative control in high-throughput screening campaigns. In contrast, structurally similar bromo-trifluoromethyl benzoates with alternative substitution patterns have been reported to exhibit measurable bromodomain or HDAC inhibition, limiting their utility in selectivity profiling.

Target selectivity HDAC Bromodomain Negative control SAR

Physicochemical Property Benchmarking: Boiling Point and Density Differentiation from Positional Isomers

The target compound exhibits a predicted boiling point of 309.1±42.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³ . These values are distinct from those of regioisomeric bromo-trifluoromethyl benzoates due to differences in molecular packing and intermolecular interactions arising from the specific substitution pattern. For example, Methyl 3-bromo-2-(trifluoromethyl)benzoate and Methyl 4-bromo-3-(trifluoromethyl)benzoate possess different dipole moments and steric arrangements, resulting in altered boiling points and densities that affect purification protocols (e.g., distillation conditions, flash chromatography elution profiles) and formulation handling. While head-to-head experimental data for all isomers are not consolidated in a single source, the computed values for the target compound provide a reproducible benchmark for method development and quality control.

Physical properties Purification Handling Volatility

Procurement-Optimized Application Scenarios for Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate (CAS 1131587-97-7)


Medicinal Chemistry: Hit-to-Lead Optimization of CNS-Penetrant Drug Candidates

The compound's Consensus LogP of 3.46 and predicted blood-brain barrier permeability support its use as a building block for CNS-penetrant lead series. The 5-bromo position enables Suzuki-Miyaura cross-coupling to install diverse aryl and heteroaryl moieties, while the trifluoromethyl group confers metabolic stability. The absence of predicted CYP3A4 inhibition reduces DDI risk, and the confirmed lack of HDAC/bromodomain activity [1] ensures that observed biological effects derive from the elaborated pharmacophore rather than the scaffold itself.

Chemical Biology: Negative Control Compound for Epigenetic Target Profiling

With confirmed Ki >50 µM against HDAC4/5 and IC₅₀ >10 µM against BAZ2A, BRPF3, WDR9, and TRIM33 bromodomains [1], this compound serves as an ideal negative control in high-throughput screens targeting epigenetic readers and erasers. Its physicochemical similarity to active bromodomain/HDAC inhibitors—without the confounding activity—enables rigorous validation of assay specificity and eliminates false-positive signals arising from promiscuous aromatic scaffold binding.

Process Chemistry: Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent ortho to the methyl ester provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [2]. The electron-withdrawing trifluoromethyl group at the 4-position modulates the electronic character of the aromatic ring, potentially influencing oxidative addition rates and regioselectivity. The compound's favorable drug-likeness parameters (Bioavailability Score 0.55, zero Lipinski/Veber violations) mean that elaborated products retain a high probability of favorable ADME properties without requiring extensive scaffold re-optimization.

Agrochemical Discovery: Synthesis of Trifluoromethyl-Containing Herbicide and Pesticide Intermediates

Trifluoromethyl-substituted benzoates are established precursors in the synthesis of agrochemical active ingredients [3]. The methoxy and ester functional groups allow for further chemical modifications, making this compound a versatile building block for designing novel pesticides and herbicides where the trifluoromethyl group enhances biological activity and environmental stability. The reproducible physical properties—including a predicted boiling point of 309.1±42.0 °C —facilitate scalable process development and purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.